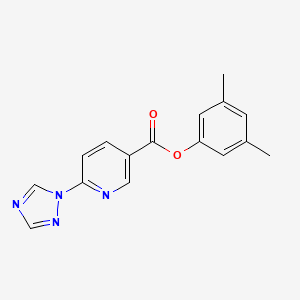
3,5-dimethylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of DMPTN involves the combination of a 3,5-dimethylphenyl group with a 1H-1,2,4-triazole-1-yl moiety, attached to a nicotinate (pyridine-3-carboxylate) scaffold. The exact synthetic route and conditions may vary, but spectroscopic techniques such as IR , 1H-NMR , Mass spectroscopy , and Elemental analysis are employed to confirm the structures of these derivatives .
Wissenschaftliche Forschungsanwendungen
Freezing of Equilibrium by Complex Formation : A study by Toda et al. (1988) explored the complex formation of 1,2,3-triazole and 3(5)-methylpyrazole with 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol. This research demonstrates the utility of these complexes in isolating specific tautomers from an equilibrium mixture.
Synthesis and Pharmacological Study of Thiazolidinones and Mannich Bases : Dave et al. (2007) conducted a study on the synthesis of thiazolidinones and Mannich bases from 4-amino-3-mercapto-5-pyridin-3'yl-[1,2,4]-triazoles, indicating potential applications in the field of pharmacology. The full details can be found here.
Novel Diorganotin(IV) Complexes with Bis(triazol-1-yl)alkanes : Research by Tang et al. (2000) focused on synthesizing novel diorganotin complexes using bis(triazol-1-yl)alkanes, including compounds with 3,5-dimethyl-1,2,4-triazol-1-yl groups. This study has implications for the development of new materials in chemistry.
Evaluation of Thermal Stability and Acoustic Fingerprint Spectra of Energetic 1,2,4-Triazoles : A study by Rao et al. (2016) evaluated the thermal stability of nitro-rich 1,2,4-triazoles, providing insights into the properties of these compounds for potential use in rocket fuels and explosives.
Crystal Structure of Diorganotin(IV) Complexes : The study of diorganotin(IV) complexes, including those involving 1,2,4-triazole derivatives, by Hussain et al. (2009) contributes to the understanding of coordination chemistry and material science.
Europium-Based Metal-Organic Framework as a Sensor : Research by Rao and Mandal (2018) discusses the synthesis of a europium-based metal-organic framework using a ligand similar to the 3,5-dimethylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate. This framework acts as a sensor for phosphate anions and Fe3+ ions in aqueous media.
Eigenschaften
IUPAC Name |
(3,5-dimethylphenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-5-12(2)7-14(6-11)22-16(21)13-3-4-15(18-8-13)20-10-17-9-19-20/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRRBQRVNPNEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3,4-Dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3036698.png)


![2-[(4-Chlorophenyl)sulfonyl]-5-(4-methylphenyl)-5-oxopentanamide](/img/structure/B3036703.png)
![2-[4-(2,5-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3036705.png)
![2-[4-(2,4-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3036706.png)
![1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol](/img/structure/B3036708.png)
![1,8-dimethyl-6-phenyl-3a,4,6,8b-tetrahydro-1H,3H-pyrazolo[4',3':5,6]pyrano[4,3-c]isoxazole](/img/structure/B3036710.png)
![4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4-pyridinyl)morpholine](/img/structure/B3036712.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-methyl-3-pyridinyl 3-chloro-5-(trifluoromethyl)-2-pyridinyl ether](/img/structure/B3036713.png)


